molecular formula C17H18ClFN2O2 B11041940 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one

1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one

Cat. No.: B11041940
M. Wt: 336.8 g/mol
InChI Key: FFRLLINETAFRBQ-UHFFFAOYSA-N
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Description

1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring, a butynone moiety, and a chloro-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one typically involves multiple steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Chloro-fluorophenyl Group: This step involves the acylation of the diazepane ring with 2-(2-chloro-6-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Butynone Moiety: The final step includes the coupling of the intermediate with 2-butyn-1-one using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one can undergo various chemical reactions, including:

    Oxidation: The butynone moiety can be oxidized to form corresponding diketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group enhances its binding affinity, while the diazepane ring provides structural rigidity. The butynone moiety may participate in covalent interactions with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

  • 1-{4-[2-(2-Chlorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one
  • 1-{4-[2-(2-Fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one

Comparison: Compared to its analogs, 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one exhibits enhanced pharmacological properties due to the presence of both chloro and fluoro substituents, which improve its metabolic stability and binding affinity.

This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C17H18ClFN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

1-[4-[2-(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-yl]but-2-yn-1-one

InChI

InChI=1S/C17H18ClFN2O2/c1-2-5-16(22)20-8-4-9-21(11-10-20)17(23)12-13-14(18)6-3-7-15(13)19/h3,6-7H,4,8-12H2,1H3

InChI Key

FFRLLINETAFRBQ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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